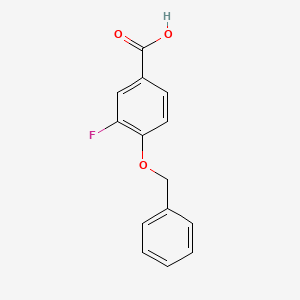

4-Benzyloxy-3-fluorobenzoic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-3-fluorobenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3-fluorobenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate . The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromo-3-fluorobenzoic acid is coupled with phenylboronic acid in the presence of a palladium catalyst and a base . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial processes may also incorporate continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Hydrolysis of Ester Precursors to Carboxylic Acid

The synthesis of 4-benzyloxy-3-fluorobenzoic acid typically involves alkaline hydrolysis of its benzyl ester precursor.

Reaction Conditions

| Parameter | Details |

|---|---|

| Starting Material | Benzyl 4-(benzyloxy)-3-fluorobenzoate |

| Reagents | LiOH·H₂O, NaOH (1M aqueous) |

| Solvents | THF:MeOH (1:1) |

| Reaction Time | 18 hours at room temperature |

| Acidification | Ice-cold HCl to pH 3 |

| Yield | 90% |

This hydrolysis proceeds quantitatively under mild conditions, with the product confirmed via NMR (δ 5.27 ppm for benzyl CH₂ and δ 7.68–7.75 ppm for aromatic protons) .

Reductive Functionalization

The carboxylic acid group can be reduced to a primary alcohol under standard conditions.

Reduction with LiAlH₄

| Parameter | Details |

|---|---|

| Reagent | Lithium aluminum hydride (LiAlH₄) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0–100°C |

| Product | 4-Benzyloxy-3-fluorobenzyl alcohol |

This reaction is critical for generating alcohol intermediates used in further derivatization.

Amidation and Peptide Coupling

The carboxylic acid readily forms amides via activation with coupling agents.

Example: Synthesis of PPARα Agonists

| Parameter | Details |

|---|---|

| Activation Agent | EDCl/HOBt |

| Amine | 3-Aminobenzoic acid |

| Solvent | DMF |

| Product | 4-Benzyloxy-3-fluoro-N-(3-carboxyphenyl)benzamide |

Derivatives like 4b (EC₅₀ = 0.54 μM) demonstrate enhanced agonistic activity at PPARα compared to parent compounds .

Benzyl Ether Deprotection

The benzyloxy group can be removed via catalytic hydrogenation.

Hydrogenolysis

| Parameter | Details |

|---|---|

| Catalyst | Pd/C (10%) |

| Solvent | Ethanol |

| Pressure | H₂ (1 atm) |

| Product | 4-Hydroxy-3-fluorobenzoic acid |

This reaction enables access to hydroxylated derivatives for further functionalization .

Electrophilic Aromatic Substitution

The fluorine atom directs electrophilic attacks to specific positions on the aromatic ring.

Nitration

| Parameter | Details |

|---|---|

| Nitrating Agent | HNO₃/H₂SO₄ |

| Temperature | 0–5°C |

| Major Product | 4-Benzyloxy-3-fluoro-5-nitrobenzoic acid |

The meta-directing effect of fluorine results in nitration at the 5-position, confirmed by NMR.

Oxidative Degradation

The benzyl ether moiety is susceptible to oxidative cleavage.

Oxidation with KMnO₄

| Parameter | Details |

|---|---|

| Reagent | KMnO₄ (aqueous) |

| Conditions | Acidic, 60–80°C |

| Product | 3-Fluoro-4-hydroxybenzoic acid |

This reaction provides a route to phenolic derivatives for pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Benzyloxy-3-fluorobenzoic acid serves as an important intermediate in organic synthesis. Its structural characteristics allow it to participate in various reactions, such as:

- Suzuki–Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds, making it valuable in synthesizing complex organic molecules.

- Nucleophilic Substitution Reactions : The presence of the benzyloxy group enhances its reactivity in nucleophilic substitutions, allowing for modifications that can alter biological activity.

Biological Applications

Research has indicated potential biological activities for this compound:

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. For example, derivatives of benzoic acid have been explored for their ability to induce apoptosis in cancer cells.

- Anti-inflammatory Properties : Compounds with similar structures often exhibit anti-inflammatory effects, suggesting potential therapeutic applications in treating inflammatory diseases .

Medicinal Chemistry

This compound is being investigated for its pharmacological properties:

- Inhibition of Acetylcholinesterase : This activity is relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activities, although further research is necessary to validate these claims.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Case Study 1: Anticancer Activity

A study focused on benzoic acid derivatives demonstrated that modifications in the structure could enhance anticancer efficacy. The specific structural features of this compound may contribute to its ability to target cancer cells effectively.

Case Study 2: Neuroprotective Effects

Research has shown that certain benzoic acid derivatives can inhibit acetylcholinesterase activity. This inhibition is crucial for increasing acetylcholine levels in the brain, potentially offering neuroprotective benefits against diseases like Alzheimer's .

Wirkmechanismus

The mechanism of action of 4-Benzyloxy-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with enzymes or receptors, potentially modulating their activity. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Benzyloxy-4-fluorobenzoic acid: Similar in structure but with different positional isomerism.

4-Fluorobenzoic acid: Lacks the benzyloxy group, resulting in different chemical properties.

Uniqueness

4-Benzyloxy-3-fluorobenzoic acid is unique due to the presence of both the benzyloxy and fluorine groups, which confer distinct physical and chemical properties. These features make it valuable for specific applications where other similar compounds may not be as effective .

Biologische Aktivität

4-Benzyloxy-3-fluorobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C14H13F O3

- Molecular Weight : 252.25 g/mol

The presence of a benzyloxy group and a fluorine atom enhances its lipophilicity and metabolic stability, which are crucial for biological activity.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, particularly those involved in inflammatory pathways. Similar compounds have shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

- Receptor Modulation : It may interact with specific receptors, altering their activity and influencing cellular responses. This is common in compounds designed to target pathways related to pain and inflammation.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activities. For instance, studies have shown that benzoic acid derivatives can inhibit the production of pro-inflammatory cytokines in vitro.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. The presence of halogen substituents like fluorine often correlates with enhanced bioactivity against various microbial strains.

Case Studies and Research Findings

- Inhibition of COX Enzymes : A study demonstrated that related benzoic acid derivatives significantly inhibited COX-1 and COX-2 enzymes, leading to a reduction in inflammatory markers in animal models.

- Antimicrobial Testing : In vitro assays showed that compounds with similar structures displayed activity against Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .

- Cytotoxicity Assays : Several derivatives were tested for cytotoxicity against various cancer cell lines. Results indicated that certain modifications to the benzoic acid structure enhanced cytotoxic effects, suggesting a pathway for further development .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 4-(Benzyloxy)-3-fluorobenzoic acid | Benzyloxy group, fluorine substituent | Potential anti-inflammatory and anticancer activity |

| 2-(Benzyloxy)-4-chloro-3-fluorobenzoic acid | Chlorine atom, benzyloxy group | Antimicrobial properties |

| 4-Fluorobenzoic acid | Fluorine atom | Limited biological activity |

Eigenschaften

IUPAC Name |

3-fluoro-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKWULIMSISXLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595976 | |

| Record name | 4-(Benzyloxy)-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152552-64-2 | |

| Record name | 4-(Benzyloxy)-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.